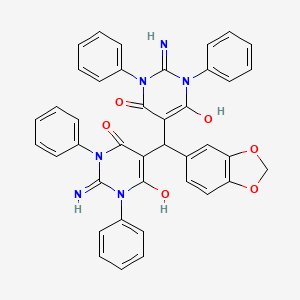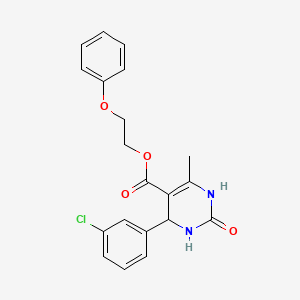
5-fluoro-2-(phenoxymethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(phenoxymethyl)-1H-benzimidazole is a derivative of the benzimidazole family, a class of compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. This compound, in particular, is synthesized for its potential applications in biological and chemical research due to its unique structural and functional properties.
Synthesis Analysis
The synthesis of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole derivatives involves several key steps starting from o-phenylenediamine or its functionalized derivatives. A common approach includes the condensation of o-phenylenediamine with phenoxyacetic acid, followed by reactions with halogenated compounds to introduce the fluoro group. The synthesis procedures aim to optimize yields and purity of the final product, focusing on the precise control of reaction conditions and the use of efficient catalysts (Salahuddin et al., 2017).
Molecular Structure Analysis
The molecular structure of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole derivatives is characterized using various spectroscopic techniques, including NMR, IR, and mass spectroscopy. These compounds typically exhibit distinctive spectral features that reflect their structural properties, such as the presence of the fluorophenoxymethyl group and the benzimidazole core. Crystallographic analysis further elucidates the molecular conformation and intermolecular interactions, providing insights into the compound's stability and reactivity (Özbey et al., 2004).
Chemical Reactions and Properties
5-Fluoro-2-(phenoxymethyl)-1H-benzimidazole participates in various chemical reactions, leveraging its reactive sites for further functionalization. These reactions include nucleophilic substitution, coupling reactions, and cyclization processes, allowing for the synthesis of a wide array of derivatives with diverse biological and chemical properties. The fluoro and phenoxymethyl groups play critical roles in determining the reactivity and the outcome of these reactions (Hida et al., 1995).
Physical Properties Analysis
The physical properties of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents, affecting the compound's behavior in different environments and its suitability for specific applications. Studies typically focus on optimizing these properties to enhance the compound's performance in its intended use (Menteşe et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole, including acidity, basicity, and reactivity towards various reagents, are defined by its functional groups. The presence of the fluorine atom and the benzimidazole core significantly impacts the compound's electronic properties, influencing its interactions with biological targets and chemical reagents. These properties are pivotal in the compound's applications in medicinal chemistry and material science (Jismy et al., 2023).
Mecanismo De Acción
Target of Action
The primary target of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole, also known as 5-fluoro-2’-deoxycytidine (FCdR), is DNA methylation . DNA methylation is a covalent modification of the methyl group on the 5C site of cytosine nucleoside, which is dynamically regulated by methylation and demethylation . High levels of DNA methylation on gene promoters are associated with transcriptional repression of genes .
Mode of Action
FCdR acts as a DNA methylation inhibitor . It interacts with its targets by inhibiting the activity of DNA methylation, which could lead to the up-regulation of the expression of multiple cancer-related genes . Furthermore, FCdR activates the DNA damage response pathway .
Biochemical Pathways
FCdR affects the DNA methylation pathway and the DNA damage response pathway . The inhibition of DNA methylation can lead to the activation of tumor suppressor genes, which can suppress tumorigenesis . The activation of the DNA damage response pathway can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
In vivo, FCdR is rapidly and sequentially converted to 5-fluoro-2’-deoxyuridine, 5-fluorouracil, and 5-fluorouridine . The oral bioavailability of FCdR alone is approximately 4% . Coadministration with tetrahydrouridine (thu), a cytidine deaminase (cd) inhibitor, can increase exposure to fcdr and decrease exposure to its metabolites . This can increase the oral bioavailability of FCdR to up to 24% .
Result of Action
The result of FCdR’s action is the inhibition of cancer cell proliferation . This is achieved through the activation of the DNA damage response pathway, which leads to the inhibition of cancer cells at the G2/M checkpoint .
Action Environment
The action, efficacy, and stability of FCdR can be influenced by various environmental factors. For instance, the presence of a CD inhibitor like THU can significantly increase the bioavailability of FCdR . This suggests that the drug’s environment, including the presence of other compounds, can significantly impact its action.
Propiedades
IUPAC Name |
6-fluoro-2-(phenoxymethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-10-6-7-12-13(8-10)17-14(16-12)9-18-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXFUCQUEGZRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclohexanamine](/img/structure/B4979472.png)

![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B4979477.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,4-dichlorobenzamide](/img/structure/B4979494.png)
![8-(3-ethoxy-4-methoxybenzyl)-3-isopropyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4979497.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4979521.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4979528.png)
![4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4979544.png)
![butyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4979550.png)
![ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate](/img/structure/B4979557.png)


![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)